REACTION_CXSMILES
|
FC(F)(F)[C:3]([NH:5][C:6]1[CH:14]=[CH:13][C:9]2[N:10]=[CH:11][S:12][C:8]=2[CH:7]=1)=O.CI.[OH-].[K+]>CC(C)=O>[CH3:3][NH:5][C:6]1[CH:14]=[CH:13][C:9]2[N:10]=[CH:11][S:12][C:8]=2[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NC1=CC2=C(N=CS2)C=C1)(F)F
|
Name
|
|
Quantity
|
4.54 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 40 min.
|
Duration
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40 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 40 min.
|
Duration
|
40 min
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography (silica gel, methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC2=C(N=CS2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: CALCULATEDPERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |